2-(4-Chlorophenyl)benzene-1-sulfonamide
Overview
Description
2-(4-Chlorophenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chlorophenyl group.
Mechanism of Action
Target of Action
It is known that sulfonamides, in general, have a broad range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
They inhibit the enzyme dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid into dihydropteroic acid, the immediate precursor of folic acid .
Biochemical Pathways
As a sulfonamide derivative, it may potentially affect the folic acid synthesis pathway in bacteria, leading to inhibition of their growth and multiplication .
Result of Action
Based on the general action of sulfonamides, it can be inferred that the compound may inhibit bacterial growth and multiplication by interfering with folic acid synthesis .
Biochemical Analysis
Biochemical Properties
, antimalarial , selective adenosine A2B receptor antagonists , anticancer, anti-inflammatory, and antiviral activity . They have been therapeutically used for many decades .
Cellular Effects
The specific cellular effects of 2-(4-Chlorophenyl)benzene-1-sulfonamide are not well-documented in the literature. Sulfonamides are known to have a broad spectrum of biological activities, which suggests that they may influence cell function in a variety of ways .
Molecular Mechanism
The molecular mechanism of this compound is not well-documented in the literature. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for DNA replication in bacteria .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented in the literature. It is known that sulfonamides should be stored in a dark place, under an inert atmosphere, at room temperature .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not well-documented in the literature. Sulfonamides are known to cause various side effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented in the literature. Sulfonamides are known to interact with enzymes and cofactors involved in the synthesis of folic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)benzene-1-sulfonamide typically involves the sulfonation of 4-chlorobenzenesulfonyl chloride with aniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted sulfonamides, which can be further functionalized to enhance their biological activity or chemical properties.
Scientific Research Applications
2-(4-Chlorophenyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals with antibacterial, antifungal, and anti-inflammatory properties.
Biological Studies: The compound is employed in studies related to enzyme inhibition and protein binding.
Industrial Applications: It serves as an intermediate in the production of dyes, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonamide: Lacks the additional phenyl group, resulting in different biological activity.
2-(4-Methylphenyl)benzene-1-sulfonamide: Substitution with a methyl group instead of a chlorine atom alters its chemical properties and reactivity.
N-(4-Chlorophenyl)benzenesulfonamide: Similar structure but different substitution pattern, leading to variations in its applications and effectiveness.
Uniqueness
2-(4-Chlorophenyl)benzene-1-sulfonamide is unique due to the presence of both the 4-chlorophenyl and sulfonamide groups, which confer specific chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and industrial processes, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-chlorophenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)17(14,15)16/h1-8H,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFWVRMIAXFNAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350727-76-2 | |
Record name | 2-(4-chlorophenyl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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